Reduced CVD Deposition Temperature for Ge-Sb-Te Films: TiPGe vs. TEGe and Methyl Precursors
In pulsed metalorganic chemical vapor deposition (MOCVD) of Ge₂Sb₂Te₅ (GST) phase-change memory films, precursor sets based on tetraisopropylgermane (TiPGe) enable a significantly lower deposition temperature compared to sets based on tetraethylgermane (TEGe) or methyl-group precursors. Specifically, TiPGe combined with triisopropylantimony and di-tertiarybutyltellurium allowed film deposition at temperatures ≥300°C [1]. In contrast, methyl-group precursors required temperatures of 600-650°C [2], while TEGe-based sets necessitated temperatures higher than 550°C to incorporate antimony [1]. This represents a process window reduction of at least 250°C versus methyl-based chemistries.
| Evidence Dimension | Minimum deposition temperature for Ge-Sb-Te film formation |
|---|---|
| Target Compound Data | ≥300°C (as part of TiPGe-TiPSb-DtBTe set) |
| Comparator Or Baseline | TEGe-TMSb-DMTe set: >550°C; Methyl-group precursors: 600-650°C |
| Quantified Difference | ≥250°C reduction vs. methyl precursors; ≥250°C reduction vs. TEGe set |
| Conditions | Pulsed MOCVD on Ni/SiO₂/Si, Ni/Ti/SiO₂/Si, Cu/SiO₂/Si, and Ir/Ti/SiO₂/Si substrates |
Why This Matters
Lower deposition temperature reduces thermal budget, enabling integration with temperature-sensitive substrates and existing CMOS structures, which is critical for 3D memory architectures.
- [1] Reso, D., Silinskas, M., Kalkofen, B., Lisker, M., & Burte, E. P. (2011). Activated Pulsed Metalorganic Chemical Vapor Deposition of Ge2Sb2Te5 Thin Films Using Alkyl Precursors. MRS Online Proceedings Library, 1251, 323. https://doi.org/10.1557/PROC-1251-H03-23 View Source
- [2] EVALUATION OF DIFFERENT METALORGANIC PRECURSORS FOR Ge-Sb-Te THIN FILM DEPOSITION. (2009). Integrated Ferroelectrics, 110(1), 1-10. https://doi.org/10.1080/10584580903435156 View Source
